Chloramphenicol palmitate

Übersicht

Beschreibung

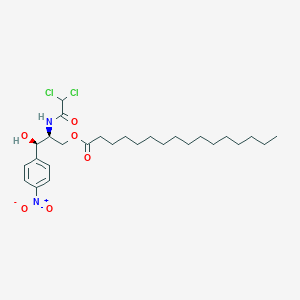

Chloramphenicol palmitate is an antibiotic compound derived from chloramphenicol. It is a palmitate ester of chloramphenicol, which is used primarily for its antibacterial properties. This compound is particularly useful in pediatric medicine due to its tasteless nature, making it easier for children to ingest .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Chloramphenicolpalmitat wird durch Acylierung von Chloramphenicol mit Palmitinsäure synthetisiert. Der Prozess beinhaltet die Reaktion von Chloramphenicol mit Palmitinsäure in Gegenwart eines geeigneten Katalysators, typischerweise unter milden Heizbedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Chloramphenicolpalmitat hergestellt, indem Chloramphenicolpalmitat allein geschmolzen, die Schmelze mit einer heißen wässrigen Lösung gemischt wird, die Dispergiermittel enthält, die Dispersion abgekühlt und dann erwärmt wird, um eine bittere wässrige Suspension herzustellen, die feine und gleichmäßige α-Typ-Kristalle enthält .

Analyse Chemischer Reaktionen

Enzymatic Transesterification

Lipase-catalyzed transesterification offers a greener synthetic route. Substrate-imprinted lipase nanogels enhance efficiency:

Reaction:

Key Findings:

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Reaction Time | 24–72 hours | 12 hours |

| Temperature | 20–50°C | 20°C |

| Solvent | Organic (e.g., benzene) | Petroleum ether |

| Environmental Impact | High (HCl waste) | Low (biodegradable) |

Hydrolysis to Active Metabolite

This compound acts as a prodrug, requiring hydrolysis in the small intestine to release active chloramphenicol:

Reaction:

Key Insights:

-

In Vitro Hydrolysis: Acidic conditions (pH < 2) or esterases trigger rapid cleavage .

-

Bioavailability: Oral administration in neonates showed delayed hydrolysis (t~4 hours) and variable serum concentrations (5.5–23 µg/mL) .

-

Urinary Excretion: 24–55% of dose excreted as chloramphenicol glucuronide in neonates .

| Hydrolysis Condition | Rate Constant (h⁻¹) | Bioavailability |

|---|---|---|

| Gastric Acid (pH 1.2) | 0.15 | 70% (IV succinate) |

| Intestinal Esterases | 0.22 | 80% (oral) |

Stability Under Thermal and Solvent Conditions

This compound’s stability varies with temperature and solvent polarity:

Degradation Pathways:

-

Thermal Decomposition: At >150°C, it decomposes to release HCl , CO , and NOₓ .

-

Solvent Effects: Stable in non-polar solvents (e.g., 1,4-dioxane) but degrades in polar solvents (e.g., water) .

| Solvent | Stability (25°C) | Degradation Products |

|---|---|---|

| 1,4-Dioxane | >48 hours | None |

| Ethanol | 24 hours | Chloramphenicol (traces) |

| Water | <6 hours | Hydrolyzed chloramphenicol |

Reactivity of Functional Groups

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antibacterial Activity

Chloramphenicol palmitate is utilized to treat serious bacterial infections, particularly when other antibiotics are ineffective. It is effective against a range of bacteria, including those resistant to other antibiotic classes. The compound is administered orally as a suspension, which is especially beneficial for pediatric patients who may have difficulty swallowing tablets.

Bioavailability Studies

Research indicates that the bioavailability of this compound is superior to that of intravenous chloramphenicol succinate. A study comparing the two forms in children showed that the area under the serum concentration vs. time curve (AUC) for this compound was significantly greater than for the intravenous form, suggesting enhanced absorption and therapeutic efficacy when administered orally .

| Formulation | Mean AUC (mg.hrs/L) | Relative Bioavailability (%) |

|---|---|---|

| This compound | 116.3 ± 6.8 | 100 (baseline) |

| Chloramphenicol Succinate (IV) | 77.7 ± 9.1 | 67 |

Pediatric Use

This compound is particularly valuable in pediatric medicine due to its favorable pharmacokinetics and ease of administration. It is often used when intravenous administration is not feasible or when oral therapy is preferred . The ability to administer this prodrug orally allows for outpatient treatment options while ensuring effective drug delivery.

Prodrug Mechanism

As a prodrug, this compound requires hydrolysis in the gastrointestinal tract to release active chloramphenicol. This characteristic enhances its solubility and absorption compared to the parent drug, allowing for better therapeutic outcomes in patients who can tolerate oral medications .

Case Studies and Clinical Trials

Several clinical studies have documented the efficacy and safety of this compound:

- Kauffman et al. (1981) conducted a study on children aged 2 months to 8 years, demonstrating that oral administration of this compound resulted in significantly higher serum concentrations compared to intravenous chloramphenicol succinate, indicating better therapeutic potential .

- A comparative study highlighted that this compound could be effectively used in patients with bacterial infections resistant to other treatments, showcasing its role in antibiotic stewardship .

Formulation Considerations

This compound exists in different polymorphic forms, which can affect its bioavailability and stability. Form B, for instance, has been shown to dissolve faster than Form A, leading to improved absorption rates after hydrolysis . Understanding these polymorphic characteristics is crucial for optimizing formulations aimed at enhancing patient outcomes.

Side Effects and Monitoring

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances (nausea, vomiting) and hematological issues (e.g., bone marrow suppression). Regular monitoring of blood counts is recommended during treatment to mitigate risks associated with prolonged use .

Wirkmechanismus

Chloramphenicol palmitate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, blocking the action of peptidyl transferase and preventing the formation of peptide bonds. This inhibition stops bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Chloramphenicol: The parent compound of chloramphenicol palmitate, used for similar antibacterial purposes.

Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a different safety profile.

Florfenicol: Another derivative with a broader spectrum of activity and improved safety profile.

Uniqueness: this compound is unique due to its tasteless nature, making it particularly suitable for pediatric use. Its ester form allows for better oral administration and absorption compared to its parent compound, chloramphenicol .

Biologische Aktivität

Chloramphenicol palmitate is an ester derivative of chloramphenicol, designed to enhance its oral bioavailability and provide a more palatable formulation for pediatric use. This compound exhibits significant antibacterial activity, particularly against a wide range of gram-positive and gram-negative bacteria. Understanding its biological activity is crucial for optimizing its therapeutic applications and addressing potential limitations.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 561.538 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Melting Point | 90 °C |

| CAS Number | 530-43-8 |

This compound is a prodrug that requires hydrolysis in the gastrointestinal tract to release active chloramphenicol, which then exerts its antibacterial effects by inhibiting protein synthesis in bacteria .

The primary mechanism of action involves the inhibition of bacterial protein synthesis by blocking the peptidyl transferase step during translation, thereby preventing the formation of peptide bonds between amino acids . This action is crucial for its bacteriostatic properties, making it effective against various bacterial strains.

Bioavailability Studies

Research has demonstrated that the bioavailability of this compound is superior to that of chloramphenicol succinate when administered orally. In a study involving children, the area under the curve (AUC) for this compound was significantly greater than that for chloramphenicol succinate, indicating better absorption and systemic availability .

Key Findings:

- AUC Comparison:

- Oral CAP-P: 116.3 ± 6.8 mg·hr/L

- IV CAP-S: 77.7 ± 9.1 mg·hr/L

- Relative Bioavailability:

Absorption and Distribution

This compound demonstrates variable absorption rates in neonates, with maximum serum concentrations occurring approximately four hours post-administration. Serum levels ranged from 5.5 to 23 µg/ml after a dosage of 50 mg/kg/day . The pharmacokinetic profile suggests that preterm neonates may require higher dosages to achieve therapeutic serum levels due to delayed gastric emptying and hydrolysis rates.

Case Studies

Case Study: Neonatal Administration

In a study involving seven neonates (four preterm and three term), it was observed that:

- The apparent half-life varied significantly among subjects.

- Urinary excretion rates ranged from 24% to 55% of the total administered dose.

These findings highlight the need for careful monitoring and potential dosage adjustments in neonatal populations .

Resistance Mechanisms

Despite its efficacy, resistance to chloramphenicol has been documented, primarily attributed to enzymatic inactivation and alterations in bacterial ribosomal targets. Continuous monitoring for resistance patterns is essential to maintain its clinical utility .

Q & A

Basic Questions

Q. What is the rationale behind synthesizing chloramphenicol palmitate as a prodrug, and how does its design address pharmaceutical limitations?

this compound is a prodrug engineered to mask the bitter taste of chloramphenicol, improving patient compliance, particularly in pediatric applications. The palmitate esterification at the 3-OH group reduces aqueous solubility, delaying hydrolysis until pancreatic lipase cleaves the ester bond in the duodenum to release active chloramphenicol . This design aligns with prodrug objectives to enhance organoleptic properties while maintaining therapeutic efficacy post-hydrolysis .

Q. How is the enzymatic conversion of this compound to its active form characterized in experimental settings?

The conversion is typically studied using in vitro dissolution models simulating intestinal conditions. Pancreatic lipase (or esterase) is introduced to catalyze hydrolysis, with HPLC or spectrophotometry quantifying released chloramphenicol. In vivo studies in animal models or human trials measure plasma concentrations post-administration to validate bioavailability .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence bioavailability, and what methods are used to characterize these differences?

Polymorphs A (thermodynamically stable) and B (metastable) exhibit distinct dissolution profiles due to free energy differences. Polymorph B and amorphous forms show superior absorption, as demonstrated by Banerjee et al. (1971), who linked amorphous forms to higher in vivo bioavailability . X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are critical for polymorph identification, while zeta potential measurements and particle size analysis (e.g., dynamic light scattering) assess colloidal stability and dissolution kinetics .

Q. What experimental strategies resolve contradictions in dissolution profiles reported across studies?

Discrepancies often arise from polymorphic impurities or unaccounted thermodynamic parameters. Aguiar and Zelmer (1969) emphasized correlating free energy differences between polymorphs with absorption data. Researchers should:

- Standardize polymorph purity via recrystallization (e.g., ethanol for polymorph B ).

- Conduct parallel in vitro (e.g., USP dissolution apparatus) and in vivo studies under controlled conditions (pH, enzyme activity) .

- Apply multivariate analysis to isolate variables like particle agglomeration or excipient interactions .

Q. How can researchers optimize synthetic protocols to favor the bioactive polymorph B?

Key steps include:

- Solvent selection : Ethanol as a crystallization solvent promotes polymorph B formation due to its polarity and evaporation rate .

- Seeding : Introducing polymorph B nuclei during crystallization prevents unintended phase transitions.

- Thermodynamic monitoring : Track free energy changes during synthesis using isothermal calorimetry to identify metastable conditions favoring polymorph B .

Q. What methodologies validate the stability of polymorph B in formulation development?

Accelerated stability studies (40°C/75% RH) over 6–12 months assess phase transitions. Techniques include:

- XRD and DSC : Detect polymorphic shifts.

- Dissolution testing : Compare pre- and post-storage profiles.

- Microscopy : Monitor crystal morphology changes .

Q. How do in vitro dissolution models correlate with in vivo pharmacokinetics for this compound?

Biorelevant media (e.g., FaSSIF/FeSSIF) simulate intestinal fluid composition and lipase activity. A 2021 study by Cameroni et al. demonstrated that dissolution rates in these media predicted >80% of in vivo absorption variability when combined with particle size data (D90 < 50 µm) .

Q. Data Contradiction Analysis

Q. Why do some studies report negligible differences in absorption between polymorphs A and B?

Contradictions often stem from:

- Polymorphic contamination : Inadequate characterization (e.g., XRD thresholds >95% purity) may overlook mixed phases.

- Experimental design : Studies using non-fasted subjects or high-fat diets may accelerate polymorph A dissolution, masking differences .

- Analytical sensitivity : Low-resolution HPLC methods fail to distinguish chloramphenicol release kinetics from ester hydrolysis byproducts .

Q. Methodological Best Practices

- Synthesis : Adopt USP guidelines for quality control, including residual solvent analysis (e.g., toluene < 0.1% ).

- Bioavailability studies : Use crossover designs in human trials to control inter-subject variability .

- Data reporting : Follow STARD guidelines for in vitro-in vivo correlation (IVIVC) studies, detailing dissolution apparatus specifications and statistical power .

Eigenschaften

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKHGMGELZGJQE-ILBGXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048699 | |

| Record name | Chloramphenicol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-43-8 | |

| Record name | Chloramphenicol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramphenicol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.